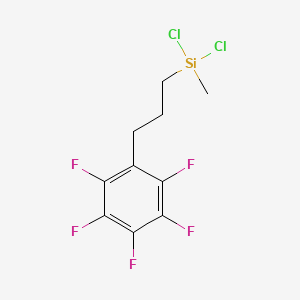

PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentafluorophenylpropylmethyldichlorosilane is an organosilicon compound with the chemical formula C10H9Cl2F5Si. It is a member of the chlorosilane family, which are compounds containing silicon-chlorine bonds. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Pentafluorophenylpropylmethyldichlorosilane can be synthesized by reacting phenylpropyl dichlorosilane with pentafluorobenzyl methanol . The reaction conditions can be adjusted according to the experimental requirements. Industrial production methods typically involve the use of specialized equipment to handle the reactive nature of chlorosilanes and ensure safety during the synthesis process.

Análisis De Reacciones Químicas

Pentafluorophenylpropylmethyldichlorosilane undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other functional groups.

Hydrolysis: When exposed to water, it reacts to form hydrogen chloride and silanols.

Oxidation and Reduction: It can participate in oxidation-reduction reactions under specific conditions.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pentafluorophenylpropylmethyldichlorosilane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and in the preparation of other organosilicon compounds.

Biology: It can be used in the modification of biomolecules for research purposes.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which pentafluorophenylpropylmethyldichlorosilane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and replaced with other functional groups, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used.

Comparación Con Compuestos Similares

Pentafluorophenylpropylmethyldichlorosilane is unique due to the presence of both pentafluorophenyl and propyl groups attached to the silicon atom. Similar compounds include:

Phenylpropylmethyldichlorosilane: Lacks the fluorine atoms, resulting in different reactivity and properties.

Pentafluorophenylmethyldichlorosilane: Lacks the propyl group, affecting its chemical behavior.

Other Chlorosilanes: Such as dimethyldichlorosilane and trimethylchlorosilane, which have different alkyl groups attached to the silicon atom.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.

Actividad Biológica

Pentafluorophenylpropylmethyldichlorosilane (PFPMDS) is a silane compound characterized by a complex molecular structure that includes a silicon atom bonded to two chlorine atoms, a propyl chain, and a pentafluorophenyl group. This unique configuration suggests potential applications in various fields, including materials science and biomedicine. However, the biological activity of PFPMDS remains underexplored, with limited available data on its mechanisms and effects in biological systems.

Chemical Structure

The chemical formula for PFPMDS is C9H8Cl2F5Si. The structural representation can be summarized as follows:

- Silicon Atom : Central atom forming bonds with two chlorine atoms.

- Propyl Chain : Attached to one side of the silicon atom.

- Pentafluorophenyl Group : A phenyl ring substituted with five fluorine atoms.

The reaction of PFPMDS with water can be represented as:

This reaction highlights the potential for hydrolysis, which may influence its biological interactions.

Biological Activity Overview

Currently, there is a lack of comprehensive studies detailing the biological activity of PFPMDS. Available literature primarily focuses on its chemical properties and potential applications rather than specific biological effects. Notably:

- Toxicity and Safety : PFPMDS is classified as corrosive to metals and can cause severe skin burns and eye damage, indicating that it should be handled with care in laboratory settings .

- Reactivity : The compound's reactivity with water suggests that it may form hydroxylated species that could interact with biological molecules, but specific studies on these interactions are lacking .

Case Studies and Research Findings

While direct studies on PFPMDS are scarce, related compounds have been investigated for their biological activities:

- Silane Compounds in Drug Delivery : Research has indicated that silanes can enhance the delivery of therapeutic agents through modifications that improve solubility and stability in physiological environments. This suggests that PFPMDS might similarly be explored for drug delivery systems, particularly due to its unique fluorinated structure which may impart desirable properties such as increased lipophilicity .

- Surface Functionalization : Silanes like PFPMDS have been utilized in surface chemistry to modify materials for biomedical applications. For instance, studies on silane-modified silica phases demonstrate enhanced biocompatibility and functionality, suggesting potential pathways for PFPMDS in creating functionalized surfaces for biomedical devices .

- Potential Catalytic Applications : Some research has explored the use of silicon-centered compounds as catalysts in organic reactions. While not directly related to biological activity, these findings indicate that PFPMDS could potentially serve as a catalyst in biochemical processes or synthetic organic chemistry .

Data Table: Comparison of Silane Compounds

| Compound Name | Chemical Formula | Biological Activity | Notable Properties |

|---|---|---|---|

| This compound (PFPMDS) | C9H8Cl2F5Si | Limited data available | Corrosive; reacts with water |

| Dimethylsiloxane | C2H6OSi | Biocompatible | Used in medical devices |

| Triethoxysilane | C6H15O3Si | Enhances drug delivery | Forms stable siloxane networks |

Propiedades

IUPAC Name |

dichloro-methyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2F5Si/c1-18(11,12)4-2-3-5-6(13)8(15)10(17)9(16)7(5)14/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKURBSZQWJXOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2F5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.